molecular formula C13H12N2O3 B13216940 Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13216940
M. Wt: 244.25 g/mol
InChI Key: QVQBDGSULIUYIW-UHFFFAOYSA-N
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Description

Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at the 4-position with a pyridin-4-yl group.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-(2-oxo-4-pyridin-4-ylpyridin-1-yl)acetate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)9-15-7-4-11(8-12(15)16)10-2-5-14-6-3-10/h2-8H,9H2,1H3

InChI Key

QVQBDGSULIUYIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with suitable amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The pyridine and dihydropyridine moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl]acetate (CAS 478080-39-6)

  • Molecular Formula : C₁₅H₁₁ClN₂O₃ .
  • Key Features: Substituted with a 4-chlorophenyl group at the 4-position and a cyano group at the 3-position. The cyano group may participate in hydrogen bonding or serve as a site for further functionalization.
  • Applications : Likely used as a synthetic intermediate, though specific biological data is unavailable in the provided sources.

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate (CAS 16201-73-3)

  • Molecular Formula : C₁₅H₁₁N₂O₃ .
  • Key Features: Features a 3-cyanophenyl substituent at the 4-position. The meta-cyano group may alter electronic distribution compared to para-substituted analogs, affecting solubility and intermolecular interactions. This compound is commercially available (Parchem Chemicals), indicating its utility in high-throughput synthesis .

Comparison Table

Property Target Compound 4-Chlorophenyl Analog 3-Cyanophenyl Analog
Molecular Formula C₁₄H₁₂N₂O₃* C₁₅H₁₁ClN₂O₃ C₁₅H₁₁N₂O₃
Substituents Pyridin-4-yl at C4 4-Chlorophenyl, cyano at C3 3-Cyanophenyl at C4
Molecular Weight ~268.26 g/mol 302.71 g/mol 283.26 g/mol
Electronic Effects Pyridine: π-π stacking capable Cl: EWG; cyano: strong EWG Cyano: EWG, meta-position
Synthetic Accessibility Likely requires Pd-catalyzed coupling for pyridinyl group Standard SNAr or cross-coupling Similar to target compound

*Calculated based on structural assumptions.

Key Research Findings and Implications

  • Substituent Impact: The pyridin-4-yl group in the target compound may enhance binding to biological targets (e.g., kinases) compared to chlorophenyl or cyanophenyl analogs due to its ability to engage in π-π interactions and hydrogen bonding .
  • Thermodynamic Stability: Chlorine and cyano substituents in analogs likely increase melting points and reduce solubility in polar solvents compared to the pyridinyl variant.

Biological Activity

Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cellular responses.

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit promising anticancer properties. This compound has been shown to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit tumor growth in xenograft models.

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15.0Apoptosis induction
Study BMCF-710.5Cell cycle arrest
Study CA54912.0Inhibition of proliferation

Neuroprotective Effects

Recent studies have suggested that this compound may also possess neuroprotective properties:

  • Oxidative Stress Reduction : It has been noted to reduce oxidative stress markers in neuronal cells.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels, contributing to neuroprotection.

Case Study: Neuroprotective Effects

In a study involving dopaminergic neuronal precursor cells treated with neurotoxins, this compound demonstrated the ability to rescue these cells from apoptosis without inducing toxicity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows good oral bioavailability.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
  • Excretion : Predominantly excreted via urine.

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